A Comprehensive Technical Guide to the Physical Properties of 1,2,3,4-Tetrahydro-1-naphthoic Acid
A Comprehensive Technical Guide to the Physical Properties of 1,2,3,4-Tetrahydro-1-naphthoic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This in-depth guide provides a detailed overview of the essential physical properties of 1,2,3,4-Tetrahydro-1-naphthoic acid, a valuable intermediate in organic synthesis and pharmaceutical development.[1][2] This document moves beyond a simple listing of data points to offer insights into the experimental methodologies used to determine these properties, ensuring a thorough understanding for researchers and drug development professionals. The causality behind experimental choices is explained to provide a robust framework for laboratory application.
Introduction: The Significance of 1,2,3,4-Tetrahydro-1-naphthoic Acid
1,2,3,4-Tetrahydro-1-naphthoic acid, also known as tetralin-1-carboxylic acid, is a bicyclic carboxylic acid with a unique structural framework that makes it a versatile building block in the synthesis of more complex organic molecules.[2] Its applications are particularly notable in the development of pharmaceuticals, agrochemicals, and fine chemicals.[2] The structure of this compound allows for modifications that can enhance the solubility and bioavailability of target molecules, making a thorough understanding of its physical properties crucial for its effective use in drug formulation and advanced chemical research.[2]
Physicochemical Properties: A Quantitative Overview
The physical properties of 1,2,3,4-Tetrahydro-1-naphthoic acid are summarized in the table below. It is important to note that this compound exists as a racemic mixture and as individual enantiomers. The data presented here pertains to the racemic mixture (CAS No. 1914-65-4) unless otherwise specified. Discrepancies in reported values, particularly for the melting point, are common in the literature and can arise from variations in purity and experimental conditions.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₂O₂ | [2][3] |
| Molecular Weight | 176.21 g/mol | [2] |
| Appearance | White to pale cream or beige crystalline powder | [2][3] |
| Melting Point | 79.0 - 86.0 °C | [3] |
| 82.0 - 86.0 °C | [1] | |
| 82 - 85 °C | [1] | |
| Melting Point ((R)-enantiomer) | 53.5 - 59.5 °C | [4] |
| Boiling Point | Not available | |
| Solubility | Slightly soluble in water. Soluble in methanol and chloroform. | [1] |
| pKa (Predicted) | Due to the carboxylic acid functional group, the pKa is expected to be in the range of 4-5 in aqueous solution. |
Spectroscopic Profile: Elucidating the Molecular Structure
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for confirming the structure of organic molecules.
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¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic, benzylic, and aliphatic protons. The aromatic protons on the benzene ring would appear in the downfield region, typically between 7.0 and 8.0 ppm. The proton at the chiral center (C1) would likely be a multiplet due to coupling with the adjacent methylene protons. The aliphatic protons of the tetralin ring system would resonate in the upfield region.
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¹³C NMR (Carbon NMR): The ¹³C NMR spectrum would complement the ¹H NMR data. The carbonyl carbon of the carboxylic acid would be the most downfield signal, typically appearing around 170-180 ppm. The aromatic carbons would resonate in the 120-140 ppm range, while the aliphatic carbons of the tetralin ring would be found in the upfield region.
Infrared (IR) Spectroscopy
IR spectroscopy is particularly useful for identifying the key functional groups within a molecule. The IR spectrum of 1,2,3,4-Tetrahydro-1-naphthoic acid would be characterized by:
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O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.
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C=O Stretch (Carbonyl): A sharp and intense absorption peak around 1700-1725 cm⁻¹ corresponding to the carbonyl group of the carboxylic acid.
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C-H Stretches (Aromatic and Aliphatic): Aromatic C-H stretching bands would appear just above 3000 cm⁻¹, while aliphatic C-H stretching bands would be observed just below 3000 cm⁻¹.
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C=C Stretches (Aromatic): Medium to weak absorptions in the 1450-1600 cm⁻¹ region are indicative of the aromatic ring.
Experimental Protocols for Physical Property Determination
The following section details the standardized, self-validating protocols for determining the key physical properties of 1,2,3,4-Tetrahydro-1-naphthoic acid.
Melting Point Determination
Rationale: The melting point is a critical indicator of purity. A sharp melting range (typically 0.5-1 °C) is characteristic of a pure compound, while impurities tend to depress and broaden the melting range. A digital melting point apparatus provides a precise and reproducible method for this determination.
Methodology:
Caption: Workflow for Melting Point Determination.
Step-by-Step Protocol:
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Sample Preparation: A small amount of the dry, crystalline 1,2,3,4-Tetrahydro-1-naphthoic acid is finely powdered. The open end of a capillary tube is pressed into the powder and the tube is tapped gently to pack the solid into the sealed end to a height of 2-3 mm.
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Instrument Setup: The packed capillary tube is placed into the heating block of a digital melting point apparatus.
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Heating Profile: The sample is heated at a rapid rate to a temperature approximately 15-20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute to allow for accurate observation.
-
Data Recording: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting. The melting point is reported as a range.
Solubility Determination
Rationale: Understanding the solubility profile is fundamental for applications in drug delivery and reaction chemistry. A systematic approach using a range of solvents provides a comprehensive picture of the compound's polarity and potential for intermolecular interactions.
Methodology:
Caption: Workflow for Solubility Determination.
Step-by-Step Protocol:
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Preparation: A small, accurately weighed amount of 1,2,3,4-Tetrahydro-1-naphthoic acid (e.g., 10 mg) is placed in a vial.
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Solvent Addition: A measured volume of the test solvent (e.g., 1 mL of water, methanol, or chloroform) is added.
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Equilibration: The mixture is agitated (e.g., vortexed or placed on a shaker) at a constant temperature for a set period to ensure equilibrium is reached.
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Observation: The mixture is visually inspected for complete dissolution.
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Classification:
-
Soluble: The entire solid dissolves.
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Slightly Soluble: Partial dissolution is observed.
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Insoluble: No apparent dissolution.
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-
Quantitative Analysis (Optional): For slightly soluble compounds, the saturated solution can be filtered or centrifuged, and the concentration of the dissolved compound in the supernatant can be determined using a suitable analytical technique like UV-Vis spectroscopy or HPLC.
pKa Determination by Potentiometric Titration
Rationale: The acid dissociation constant (pKa) is a critical parameter for predicting the ionization state of a molecule at a given pH, which profoundly impacts its solubility, absorption, and biological activity. Potentiometric titration is a highly accurate method for determining pKa.
Methodology:
Caption: Workflow for pKa Determination.
Step-by-Step Protocol:
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Sample Preparation: A precise amount of 1,2,3,4-Tetrahydro-1-naphthoic acid is dissolved in a suitable co-solvent system (e.g., a methanol-water mixture) due to its limited water solubility.
-
Titration Setup: The solution is placed in a thermostatted vessel and a calibrated pH electrode is immersed in it. The solution is stirred continuously.
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Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments using a burette.
-
Data Acquisition: The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.
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Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point is identified from the inflection point of the curve. The volume of titrant at the half-equivalence point is determined, and the pH at this point is equal to the pKa of the acid.
Safety and Handling
1,2,3,4-Tetrahydro-1-naphthoic acid should be handled with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. It is important to work in a well-ventilated area. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This technical guide has provided a comprehensive examination of the key physical properties of 1,2,3,4-Tetrahydro-1-naphthoic acid. By detailing not only the quantitative data but also the underlying experimental methodologies and their scientific rationale, this document serves as a valuable resource for researchers and professionals in the fields of organic synthesis and drug development. A thorough understanding and accurate determination of these properties are paramount for the successful application of this versatile chemical intermediate.
References
-
Thermo Scientific Alfa Aesar. (n.d.). 1,2,3,4-Tetrahydro-1-naphthoic acid, 98% 250 mg. Retrieved from [Link]
Sources
- 1. 1,2,3,4-Tetrahydro-1-naphthoic acid, 98% 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]
- 2. chemimpex.com [chemimpex.com]
- 3. 1,2,3,4-Tetrahydro-1-naphthoic acid, 98% 250 mg | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. (R)-1,2,3,4-Tetrahydro-1-naphthoic acid, 98% 250 mg | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
